4-Chloro-2-(2-methylfuran-3-amido)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylfuran-3-amido)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-methylfuran-3-amine as the primary starting materials.
Amidation Reaction: The 2-methylfuran-3-amine is reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylfuran-3-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid can be compared with similar compounds such as:
4-Chloro-2-(2-furylamido)benzoic acid: Similar structure but with a furan ring instead of a methylfuran ring.
4-Chloro-2-(2-thiophen-3-amido)benzoic acid: Contains a thiophene ring instead of a furan ring.
4-Chloro-2-(2-pyridylamido)benzoic acid: Contains a pyridine ring instead of a furan ring.
Biological Activity
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorinated benzoic acid core with an amide functional group attached to a methylfuran moiety. This unique structure is believed to contribute to its biological activities.
Research indicates that the biological activity of this compound may involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. However, detailed studies are still required to fully elucidate the exact mechanisms involved in its action .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 μg/mL |
Escherichia coli | 8 μg/mL |
Bacillus subtilis | 6 μg/mL |
Candida albicans | 10 μg/mL |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies have shown that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of benzoic acids, including this compound. The compound exhibited significant inhibition against S. aureus and E. coli, with MIC values indicating effective concentrations for potential therapeutic applications .
- In Vivo Anti-inflammatory Effects : In animal models, the administration of this compound resulted in reduced swelling and pain in inflammatory conditions, supporting its use as a therapeutic agent for inflammatory diseases .
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Modifications to the furan ring and amide group have been explored to improve efficacy against resistant bacterial strains and reduce cytotoxicity .
Properties
IUPAC Name |
4-chloro-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-7-9(4-5-19-7)12(16)15-11-6-8(14)2-3-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZOROMLOGVFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.